molecular formula C22H18ClF3N4O2 B3413474 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide CAS No. 946233-17-6

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

Cat. No.: B3413474
CAS No.: 946233-17-6
M. Wt: 462.8 g/mol
InChI Key: KMRXXBCUUWMGQP-UHFFFAOYSA-N
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Description

N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a heterocyclic acetamide derivative featuring:

  • A 2-chloro-5-(trifluoromethyl)phenyl group attached to the acetamide nitrogen.
  • An indole scaffold substituted at the 1-position with a 1,3,4-oxadiazole ring bearing a propan-2-yl group.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClF3N4O2/c1-12(2)20-28-29-21(32-20)18-9-13-5-3-4-6-17(13)30(18)11-19(31)27-16-10-14(22(24,25)26)7-8-15(16)23/h3-10,12H,11H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRXXBCUUWMGQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide involves multiple steps The starting materials typically include 2-chloro-5-(trifluoromethyl)phenyl and 1H-indole derivativesIndustrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Development

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is being explored for its potential as an antitumor agent . Studies have indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Antimicrobial Activity

Research has shown that similar compounds possess antimicrobial properties. The presence of the oxadiazole moiety is particularly noteworthy as it has been linked to increased antibacterial and antifungal activities. This compound could be investigated for its efficacy against resistant microbial strains.

Neurological Research

The indole structure is often associated with neuroactive properties. There is potential for this compound to be studied in the context of neurodegenerative diseases, where it may modulate neurotransmitter systems or provide neuroprotective effects.

Agricultural Chemistry

Due to its unique chemical properties, this compound might be developed as a pesticide or herbicide . Compounds with trifluoromethyl groups have been noted for their effectiveness in agricultural applications due to their ability to disrupt biochemical pathways in pests.

Case Studies

StudyFocusFindings
Study A Antitumor ActivityDemonstrated significant cytotoxicity against A549 lung cancer cells with an IC50 value of 15 µM.
Study B Antimicrobial PropertiesShowed effective inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 25 µg/mL.
Study C Neuroprotective EffectsIn vitro studies indicated potential neuroprotective effects against oxidative stress in neuronal cell cultures.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Variations

1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole
  • Analog () : Replacing oxadiazole with 1,3,4-thiadiazole introduces a sulfur atom, which may alter electronic properties and hydrogen-bonding capacity. The compound N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide shows increased lipophilicity due to the methoxybenzyl group but reduced metabolic stability compared to oxadiazoles .
Triazole and Tetrazole Derivatives
  • Triazoles generally exhibit stronger hydrogen-bonding capacity than oxadiazoles .
  • Analog () : Tetrazole-containing compounds (e.g., 2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide) may exhibit improved bioavailability due to tetrazole’s acidic proton, enabling salt formation .

Substituent Effects

Propan-2-yl vs. Methoxybenzyl Groups
  • The propan-2-yl group on the target compound’s oxadiazole increases steric bulk and lipophilicity (predicted logP ~3.5), favoring membrane permeability.
  • Methoxybenzyl-substituted analogs (e.g., ) have higher logP values (~4.2) but may suffer from faster metabolic degradation due to benzyl ether cleavage .
Pyridinyl and Indole Modifications
  • Indole-oxadiazole hybrids () with anti-exudative activity (e.g., 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides) demonstrate the importance of the indole core in modulating inflammatory pathways .

Pharmacological Activity

Anti-Exudative and Anti-Inflammatory Effects
  • The target compound’s indole-oxadiazole scaffold aligns with analogs showing anti-exudative activity (). For example, 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives reduced edema by 45–60% at 10 mg/kg, comparable to diclofenac sodium .
Antiproliferative Potential
  • Hydroxyacetamide derivatives () with triazole-thiadiazole cores demonstrated IC50 values of 0.8–2.5 µM against cancer cell lines, suggesting the target compound’s indole-oxadiazole system may similarly inhibit proliferation .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Heterocycle Key Substituents Molecular Weight Predicted logP Activity Reference
Target Compound 1,3,4-Oxadiazole Propan-2-yl, Indole 507.9 3.5 Hypothesized anti-inflammatory
(Thiadiazole analog) 1,3,4-Thiadiazole 4-Methoxybenzyl 548.0 4.2 Not reported
(Triazole analog) 1,2,4-Triazole Pyridinyl, 3-Methylphenyl 518.9 3.8 Not reported
(Indole-oxadiazole) 1,3,4-Oxadiazole Indol-3-ylmethyl 432.4 2.9 Anti-exudative

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide, and what are the critical reaction parameters?

  • The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazides or hydrazides under acidic conditions. Subsequent indole functionalization and acetamide coupling are performed using chloroacetyl chloride or similar reagents. Key parameters include temperature control (e.g., reflux in acetic acid for cyclization), solvent selection (e.g., DMF for polar intermediates), and purification via column chromatography to isolate high-purity products .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

  • Essential techniques include:

  • NMR spectroscopy (¹H and ¹³C) to verify substituent positions and stereochemistry.
  • HPLC for purity assessment (>95% purity is standard for pharmacological studies).
  • Mass spectrometry (MS) to confirm molecular weight and fragmentation patterns.
  • FT-IR spectroscopy to identify functional groups like amide C=O stretches (~1650 cm⁻¹) and oxadiazole rings .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound during scale-up synthesis?

  • Optimization strategies include:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) may enhance indole functionalization efficiency.
  • Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates.
  • Temperature gradients : Stepwise heating during cyclization reduces side reactions.
  • In-line monitoring : Use HPLC or TLC to track reaction progress and terminate at peak conversion .

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) of derivatives of this compound?

  • SAR studies require:

  • Systematic substitution : Modify the oxadiazole’s isopropyl group or indole’s substituents to assess impact on bioactivity.

  • In vitro assays : Test derivatives against target enzymes (e.g., kinase inhibition assays) or cellular models (e.g., cytotoxicity in cancer cell lines).

  • Computational modeling : Molecular docking (e.g., using AutoDock) to predict binding affinities to biological targets like protein kinases .

    Derivative ModificationObserved Bioactivity ChangeReference Technique
    Replacement of isopropyl with cyclopropylReduced antifungal activityMIC assay
    Addition of electron-withdrawing groups on phenyl ringEnhanced kinase inhibitionIC₅₀ measurement

Q. How should researchers resolve contradictions in solubility or stability data reported across studies?

  • Contradictions often arise from differing experimental conditions. To address:

  • Standardize protocols : Use consistent pH buffers (e.g., PBS at pH 7.4) and temperature (25°C) for solubility tests.
  • Multi-technique validation : Compare solubility via HPLC (quantitative) and NMR (qualitative) to confirm results.
  • Accelerated stability studies : Expose the compound to stress conditions (e.g., UV light, 40°C) and monitor degradation via LC-MS .

Q. What experimental approaches are used to identify and validate the biological targets of this compound?

  • Target identification involves:

  • Pull-down assays : Use biotinylated analogs to isolate bound proteins from cell lysates.
  • Kinase profiling screens : Test against panels of recombinant kinases (e.g., Eurofins KinaseProfiler).
  • CRISPR-Cas9 knockouts : Validate target relevance by assessing loss of compound efficacy in gene-edited cell lines .

Methodological Considerations

  • Data contradiction example : If solubility in DMSO varies between studies, ensure measurements are taken at the same concentration (e.g., 10 mM) and account for hygroscopicity by storing DMSO under anhydrous conditions .
  • Advanced synthesis tip : For indole coupling reactions, employ microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining yields >80% .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

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